Perfluoro-3,6,9-trioxadecanoic acid

Overview

Description

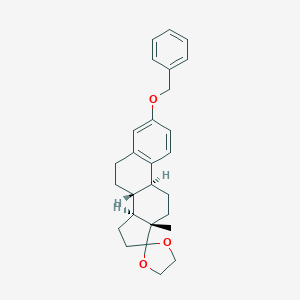

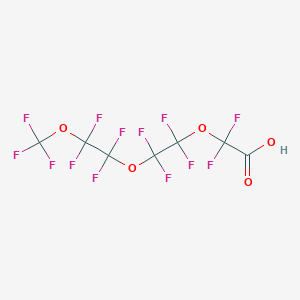

Perfluoro-3,6,9-trioxadecanoic acid is a fluorinated organic compound with the chemical formula C₇HF₁₃O₅. It is known for its unique chemical structure, which includes multiple fluorine atoms and ether linkages. This compound is primarily used as a surfactant and interface agent due to its excellent wetting and dispersing properties on both liquid and solid surfaces .

Mechanism of Action

Target of Action

Perfluoro-3,6,9-trioxadecanoic acid, like other per- and polyfluoroalkyl substances (PFAS), primarily targets the Peroxisome Proliferator-Activated Receptor (PPAR) . The PPAR nuclear receptor is highly expressed in the liver, heart, and kidney, and it plays a crucial role in regulating fatty acid metabolism and peroxisome proliferation .

Mode of Action

The interaction of this compound with its target, the PPAR nuclear receptor, is primarily driven by hydrogen bonds or van der Waals interactions . This interaction can disrupt the normal functioning of the PPAR signaling pathway .

Biochemical Pathways

The disruption of the PPAR signaling pathway by this compound can lead to several downstream adverse effects. These include developmental toxicities, altered lipid and glucose metabolism, decreased plasma thyroid hormone levels, and changes in liver weight .

Pharmacokinetics

Like other pfas, it is known to bioaccumulate in the human body, presenting potential health risks

Result of Action

The molecular and cellular effects of this compound’s action can be severe. It can cause cellular toxicity and present potential health risks . In specific tissues, strong acids like this compound can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure conditions such as salinity and uptake can affect the sensitivity of different species to PFAS . Moreover, the concentration of PFAS within upper sea surface layers and the co-localization of buoyant eggs and other early development stages of pelagic fish species to the sea surface can potentially align with environmentally relevant concentrations of these substances .

Biochemical Analysis

Biochemical Properties

Perfluoro-3,6,9-trioxadecanoic acid is an important surfactant and interface active agent . Its unique chemical structure gives it excellent wetting and dispersion properties on both liquid and solid interfaces . It is often used to prepare friction agents, lubricants, surface treatment agents, and phosphorus removal agents and coatings in electronic devices .

Cellular Effects

It is known that perfluoroalkyl substances (PFAS), a group to which this compound belongs, can cause disruptions in lipid metabolism . This disruption has been implicated in several downstream adverse health outcomes, including developmental toxicities, altered lipid and glucose metabolism, decreased plasma thyroid hormone levels, and changes in liver weight .

Molecular Mechanism

It is known that PFAS, including this compound, can interact with peroxisome proliferator-activated receptors (PPARs), which play a prevalent role in lipid metabolism . This interaction can lead to metabolic reprogramming and increased fatty acid uptake, which may contribute to tumor cell proliferation .

Temporal Effects in Laboratory Settings

It is known that the compound is highly stable due to the strength of the carbon-fluorine bond . This stability makes it resistant to degradation, leading to its detection in various environmental samples .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. It is known that exposure to PFAS can lead to adverse health effects. For example, in a study with Sprague Dawley rats, exposure to a related compound led to decreased thyroid hormone concentrations and significant differences in plasma concentrations between sexes .

Metabolic Pathways

It is known that PFAS can disrupt lipid metabolism, which suggests that this compound may interact with enzymes and cofactors involved in these pathways .

Transport and Distribution

Due to its surfactant properties, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its surfactant properties, it may be localized to areas of the cell where it can interact with lipids and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-3,6,9-trioxadecanoic acid is typically synthesized through chemical synthesis methods. The process involves the reaction of appropriate starting materials under controlled conditions to achieve the desired product. The specific synthetic route can vary depending on the required purity and scale of production .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems to meet the stringent quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-3,6,9-trioxadecanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce perfluorinated carboxylic acids, while reduction reactions may yield perfluorinated alcohols .

Scientific Research Applications

Perfluoro-3,6,9-trioxadecanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in studies involving cell membranes and lipid interactions.

Medicine: Investigated for its potential use in drug delivery systems and medical imaging.

Industry: Utilized in the production of lubricants, surface treatment agents, and electronic device coatings

Comparison with Similar Compounds

Similar Compounds

Perfluoro-2,5,8-trimethyl-3,6,9-trioxadecanoic acid: Another fluorinated compound with similar surfactant properties.

Perfluorooctanoic acid: Known for its use in industrial applications and environmental persistence.

Perfluorononanoic acid: Used in various industrial processes and has similar chemical properties.

Uniqueness

Perfluoro-3,6,9-trioxadecanoic acid is unique due to its specific chemical structure, which provides exceptional wetting and dispersing properties. Its ability to form stable complexes with a wide range of molecules makes it highly versatile for various applications .

Properties

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O5/c8-2(9,1(21)22)23-3(10,11)4(12,13)24-5(14,15)6(16,17)25-7(18,19)20/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQWOKPKDHCUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3(OCF2CF2)2OCF2COOH, C7HF13O5 | |

| Record name | Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380837 | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151772-59-7 | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6,9-trioxadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Perfluoro-3,6,9-trioxadecanoic acid (PFO3DA) interact with Human Serum Albumin (HSA) and what are the implications of this interaction?

A1: The research indicates that PFO3DA binds to HSA primarily through exothermic interactions, suggesting a thermodynamically favorable process []. This binding is driven mainly by hydrogen bonds and van der Waals interactions, implying a combination of specific and non-specific forces contributing to the interaction []. The study further reveals that the primary binding site for PFO3DA is located within subdomain IIA of the HSA structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)

![(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid](/img/structure/B118787.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)